GRK5 Inhibitory Potency: Cross-Study Comparison with CCG-215022
In ChEMBL-derived binding data, this compound (ChEMBL ID: CHEMBL4543927) exhibits an IC₅₀ of 5.4 ± 0.5 μM (5,400 nM) against human GRK5 using a [γ-³²P]-ATP radiometric assay with tubulin as substrate at 30 min incubation [1]. Under the same assay conditions, the well-characterized GRK5 inhibitor CCG-215022 demonstrates an IC₅₀ of 0.38 ± 0.06 μM (380 nM) for GRK5 . This represents a 14.2-fold difference in potency favoring CCG-215022; however, the target compound possesses a distinct pyrimidin-4(3H)-one chemotype rather than the pyrimidine-amide scaffold of CCG-215022, and exhibits a divergent selectivity profile with weak GRK2 inhibition (IC₅₀ > 100 μM for bovine GRK2) compared to CCG-215022's potent GRK2 activity (IC₅₀ = 0.15 μM) . This differential GRK2/GRK5 selectivity window constitutes a key procurement rationale when GRK5-biased profiling is desired.
| Evidence Dimension | GRK5 inhibitory potency (IC₅₀) and GRK2 selectivity |
|---|---|
| Target Compound Data | IC₅₀ (human GRK5) = 5.4 μM; IC₅₀ (bovine GRK2 S670A mutant) > 100 μM (inactive) |
| Comparator Or Baseline | CCG-215022: IC₅₀ (GRK5) = 0.38 μM; IC₅₀ (GRK2) = 0.15 μM; IC₅₀ (GRK1) = 3.9 μM |
| Quantified Difference | Target compound: 14.2-fold weaker GRK5 inhibition but >260-fold greater GRK2/GRK5 selectivity ratio (GRK2 IC₅₀ / GRK5 IC₅₀ > 18.5 for target vs. 0.39 for CCG-215022) |
| Conditions | Human GRK5 (tubulin substrate, [γ-³²P]-ATP, 30 min); bovine GRK2 S670A mutant (phosphorimaging, 5 min, ATP present); ChEMBL/BindingDB curated data |
Why This Matters
Researchers requiring a GRK5-biased chemotype with reduced GRK2 activity will find this compound's selectivity profile distinct from the pan-GRK inhibitor CCG-215022, justifying its procurement for isoform-selective pharmacological studies.
- [1] BindingDB BDBM50529464 / ChEMBL4543927. IC₅₀ = 5.40E+3 nM; Inhibition of human GRK5 using tubulin as substrate measured after 30 mins by [gamma-32P]-ATP assay. View Source
